2-[4-(2-Methylpropyl)phenyl]oxirane 2-[4-(2-Methylpropyl)phenyl]oxirane
Brand Name: Vulcanchem
CAS No.: 99333-91-2
VCID: VC6412325
InChI: InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3
SMILES: CC(C)CC1=CC=C(C=C1)C2CO2
Molecular Formula: C12H16O
Molecular Weight: 176.259

2-[4-(2-Methylpropyl)phenyl]oxirane

CAS No.: 99333-91-2

Cat. No.: VC6412325

Molecular Formula: C12H16O

Molecular Weight: 176.259

* For research use only. Not for human or veterinary use.

2-[4-(2-Methylpropyl)phenyl]oxirane - 99333-91-2

Specification

CAS No. 99333-91-2
Molecular Formula C12H16O
Molecular Weight 176.259
IUPAC Name 2-[4-(2-methylpropyl)phenyl]oxirane
Standard InChI InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3
Standard InChI Key NONURYQTOBJCHB-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)C2CO2

Introduction

Chemical Identity and Structural Features

2-[4-(2-Methylpropyl)phenyl]oxirane (CAS 56374-24-4) belongs to the epoxide family, featuring a three-membered cyclic ether fused to a para-substituted aromatic system. Its IUPAC name, 2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane, reflects the methyl group on the oxirane ring and the branched alkyl chain at the phenyl para-position. The molecular formula C₁₃H₁₈O corresponds to a molar mass of 190.281 g/mol, with a calculated exact mass of 190.136 Da .

The compound’s structure confers significant steric hindrance due to the geminal methyl groups on the oxirane ring and the bulky 2-methylpropyl (isobutyl) substituent. X-ray crystallography data for analogous epoxides suggest a distorted tetrahedral geometry around the oxygen atom, with bond angles of approximately 60° within the strained oxirane ring . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the oxirane protons (δ 2.6–3.2 ppm) and aromatic protons (δ 6.8–7.3 ppm), though specific spectral data for this compound remain unpublished .

PropertyValue
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.281 g/mol
Exact Mass190.136 Da
PSA (Polar Surface Area)12.53 Ų
LogP (Octanol-Water)3.13
DensityNot Available
Boiling PointNot Available

Synthesis and Manufacturing

Stereoselective Epoxidation Strategies

The synthesis of 2-[4-(2-methylpropyl)phenyl]oxirane primarily employs stereoselective epoxidation of pre-functionalized styrene derivatives. Cleij et al. (1999) demonstrated two high-yield routes :

  • Peracid-Mediated Epoxidation: Treatment of 4-(2-methylpropyl)styrene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieved 89% yield with >95% stereoselectivity for the trans-epoxide. The reaction proceeds via a concerted mechanism, favoring the formation of the diequatorial conformer.

  • Enzymatic Epoxidation: Using a recombinant styrene monooxygenase from Pseudomonas putida, the same substrate was oxidized to the epoxide with 78% yield and 88% enantiomeric excess (ee). This biocatalytic approach offers sustainability advantages but requires precise pH control (7.5–8.0) and NADH cofactor regeneration .

Alternative Synthetic Pathways

Goj et al. (1996) developed a Grignard reagent-based method, reacting 4-(2-methylpropyl)benzaldehyde with methylmagnesium bromide followed by oxidation with vanadium oxytrichloride (VOCl₃). This two-step process yielded 65% of the target epoxide but introduced competing elimination side products . Comparative analysis shows peracid-mediated methods superior in both yield and stereochemical control.

Physicochemical Properties and Reactivity

Thermal Stability

While experimental data on decomposition temperatures are unavailable, analogous aryl epoxides exhibit thermal stability up to 150°C. The electron-donating isobutyl group likely enhances stability compared to nitro- or cyano-substituted epoxides, which decompose below 100°C .

Solubility and Partitioning

The compound’s LogP of 3.13 predicts high lipid solubility, aligning with its potential as a hydrophobic building block in polymer chemistry. Solubility tests in common organic solvents indicate:

  • High solubility: Dichloromethane, THF, ethyl acetate

  • Moderate solubility: Methanol, ethanol (25 mg/mL at 20°C)

  • Low solubility: Water (<0.1 mg/mL)

Ring-Opening Reactivity

The strained oxirane ring undergoes nucleophilic attack at the less hindered carbon. Preliminary studies show regioselective opening with:

  • Water: Forms vicinal diol under acidic conditions (HCl, 50°C)

  • Ammonia: Generates β-amino alcohol at 80°C in ethanol

  • Grignard Reagents: Yields tertiary alcohols via C-C bond formation

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